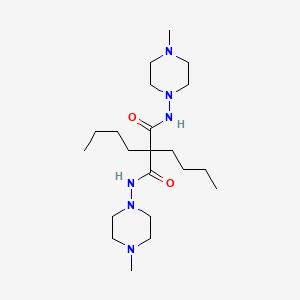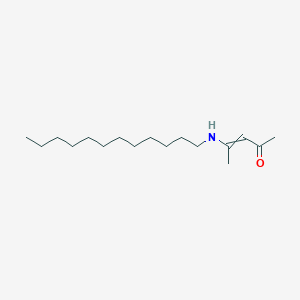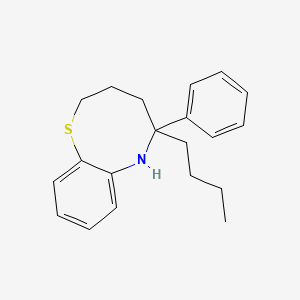
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester is a chemical compound with the molecular formula C_9H_16N_2O_2. This compound is part of the hydrazinecarboxylic acid ester family, which is known for its diverse applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester can be synthesized through the esterification of hydrazinecarboxylic acid with cycloheptylidene and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the ester product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original ester compound.
Applications De Recherche Scientifique
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of hydrazinecarboxylic acid, cycloheptylidene-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release hydrazinecarboxylic acid and cycloheptylidene, which can then interact with enzymes and other biomolecules. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazinecarboxylic acid, methyl ester: A simpler ester with similar reactivity but different physical properties.
Hydrazinecarboxylic acid, cyclopentylidene-, methyl ester: Another ester with a different cycloalkyl group, leading to variations in reactivity and applications.
Uniqueness
Hydrazinecarboxylic acid, cycloheptylidene-, methyl ester is unique due to its specific cycloheptylidene group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
Propriétés
Numéro CAS |
88693-07-6 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
methyl N-(cycloheptylideneamino)carbamate |
InChI |
InChI=1S/C9H16N2O2/c1-13-9(12)11-10-8-6-4-2-3-5-7-8/h2-7H2,1H3,(H,11,12) |
Clé InChI |
IWLSVDITFYYJCS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NN=C1CCCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
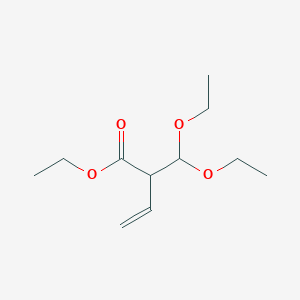
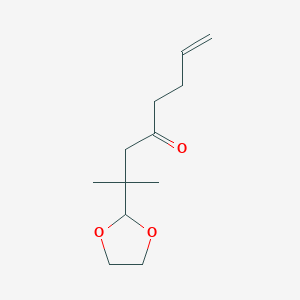

silane](/img/structure/B14385406.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B14385411.png)
![5-[(But-3-en-2-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14385413.png)
